N-((E)-1-{3-[(2-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((E)-1-{3-[(2-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[(2-fluorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine is 326.11790390 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research on related compounds, such as 1,2,4-triazole derivatives, highlights the importance of the triazole ring in medicinal chemistry. The synthesis and characterization of these derivatives are critical for developing potential pharmacological agents. For example, compounds synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines showed promising antimicrobial activities, indicating the utility of triazole derivatives in pharmaceutical development (Bektaş et al., 2010).
Antimicrobial Activities
- The antimicrobial potential of 1,2,4-triazole derivatives has been extensively studied. For instance, specific derivatives were found to possess good or moderate activities against test microorganisms, showcasing the broad-spectrum antimicrobial properties of these compounds (Bektaş et al., 2010).
Molecular Interaction Analysis
- The interaction of 1,2,4-triazole derivatives with biological molecules and their potential bioactive effects have been a subject of study. For example, the structural and intermolecular interactions of certain fluoro and chloro derivatives of 1,2,4-triazoles have been analyzed to understand their biological activities. These studies provide insights into the design of more effective pharmaceutical agents (Shukla et al., 2014).
Catalysis and Chemical Reactions
- 1,2,4-Triazole derivatives also find applications in catalysis and as intermediates in chemical reactions. Research has shown that ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, which can be derived from triazole compounds, are efficient catalysts for C-N bond formation. This highlights the utility of triazole derivatives in synthetic organic chemistry and their potential to facilitate the development of novel synthetic methodologies (Donthireddy et al., 2020).
Properties
IUPAC Name |
(E)-1-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-23-16-7-6-13(9-21-22-11-19-20-12-22)8-14(16)10-24-17-5-3-2-4-15(17)18/h2-9,11-12H,10H2,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUWMJNYGBUOLD-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.